molecular formula C21H22N4OS B2991075 3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-17-6

3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2991075
CAS RN: 852145-17-6
M. Wt: 378.49
InChI Key: HKFSBWKXDKWJSD-UHFFFAOYSA-N
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Description

The compound “3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. It contains several functional groups, including a methoxyethyl group, a methylbenzyl group, a triazol ring, and an indole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve the reaction of the appropriate precursors to form the triazol and indole rings, followed by the addition of the methoxyethyl and methylbenzyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic routes and chemical modifications to explore the vast potential of indole derivatives, including those similar to the compound . For instance, studies have synthesized various indole derivatives to evaluate their antioxidant, antimicrobial, and antiproliferative properties. These derivatives include the synthesis of 1H-1,2,4-triazole-5(4H)-thione and 1-methyl-1H-indole derivatives, showcasing their ability to scavenge free radicals and exhibit slight antimicrobial activity against test microorganisms (Baytas et al., 2012).

Biological Activities

The investigation into the biological activities of indole and triazole derivatives has been a significant focus, with studies demonstrating their potential in various therapeutic areas. For example, novel heterocyclic compounds derived from similar scaffolds have been evaluated for their lipase and α-glucosidase inhibition, revealing compounds with notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015). Additionally, the design and synthesis of Schiff bases from derivatives containing indole moieties bearing triazole have been explored for their antimicrobial activities, further emphasizing the compound's relevance in developing potential therapeutic agents (Al-Shemary, 2017).

Potential Applications and Further Research

The exploration of indole derivatives extends into the synthesis of novel compounds with potential antitumor activity, highlighting the compound's significance in cancer research. The development of (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and related compounds presents a promising avenue for in-vitro tumor cell-growth inhibition studies, underscoring the potential of such compounds in antitumor research (Farghaly, 2010).

properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-7-3-4-8-16(15)14-27-21-24-23-20(25(21)11-12-26-2)18-13-22-19-10-6-5-9-17(18)19/h3-10,13,22H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSBWKXDKWJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

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